molecular formula C6H14Cl2N2Pt B1197127 Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum CAS No. 38780-40-4

Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum

Número de catálogo: B1197127
Número CAS: 38780-40-4
Peso molecular: 380.18 g/mol
Clave InChI: PNNCIXRVXCLADM-SKSSAGQDSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Classification and Nomenclature

Dichloro(1,2-diaminocyclohexane)platinum(II), with the molecular formula C₆H₁₄Cl₂N₂Pt , belongs to the class of platinum(II) coordination complexes. Its systematic IUPAC name is (1R,2R)-cyclohexane-1,2-diamine;dichloroplatinum(2+) . The compound is also known by several synonyms, including DACHPt , cis-dichloro(cyclohexane-trans-l-1,2-diamine)platinum(II) , and oxaliplatin impurity 13 .

Structurally, it features a central platinum(II) ion in a square-planar geometry, coordinated by two chlorine ligands and a bidentate 1,2-diaminocyclohexane (DACH) carrier ligand . The DACH ligand exists in stereoisomeric forms (cis or trans), with the trans-(1R,2R) configuration being biologically significant due to its enhanced antitumor activity and reduced cross-resistance compared to cisplatin .

Property Value Source
Molecular formula C₆H₁₄Cl₂N₂Pt
Average molecular weight 380.17 g/mol
Coordination geometry Square-planar
Stereochemistry Trans-(1R,2R) isomer most studied

Historical Development in Coordination Chemistry

The discovery of dichloro(1,2-diaminocyclohexane)platinum(II) is rooted in Alfred Werner’s pioneering work on coordination theory. In 1893, Werner proposed that metal ions form complexes with ligands arranged in specific geometries, overthrowing the earlier "chain theory" by Blomstrand and Jørgensen . His octahedral coordination model explained isomerism in platinum complexes, laying the foundation for modern coordination chemistry.

The DACH-platinum complex emerged in the late 20th century as part of efforts to develop cisplatin analogs with improved efficacy and reduced toxicity. Early studies in the 1990s demonstrated that conjugating DACHPt with polymers like dextran enhanced water solubility and tumor-targeting capabilities . Notably, the trans-DACH isomer showed superior activity in overcoming cisplatin resistance in L1210 leukemia models .

Key Milestones:

  • 1991 : Identification of tetraplatin biotransformation pathways in rats, highlighting the stability of DACH-Pt complexes .
  • 1996 : Development of dextran-DACHPt conjugates to address solubility issues .
  • 2002 : Pharmacokinetic studies confirming oxaliplatin’s limited conversion to DACHPt in humans .

Significance in Platinum Coordination Complex Research

Dichloro(1,2-diaminocyclohexane)platinum(II) is pivotal in advancing platinum-based chemotherapy. Its DACH ligand confers unique properties:

  • Reduced Cross-Resistance : The bulky DACH group hinders DNA repair mechanisms, making DACHPt effective against cisplatin-resistant cancers .
  • Enhanced Selectivity : The ligand’s hydrophobicity improves tumor penetration, while polymeric micelle formulations (e.g., PEG-P(Glu)) increase circulation time and reduce nephrotoxicity .
  • Mechanistic Insights : DACHPt forms DNA adducts similar to cisplatin but with distinct kinetics. For example, DACHPt-DNA adducts persist longer due to slower repair rates .

Comparative DNA Adduct Formation:

Parameter Cisplatin DACHPt
Adducts per 10⁶ nucleotides 20–40 5–15
Major adduct type 1,2-intrastrand 1,2-intrastrand
Repair efficiency High Low
Source

The compound’s square-planar geometry also facilitates ligand substitution reactions critical for DNA binding. For instance, hydrolysis of chloride ligands generates reactive aqua species that crosslink guanine residues .

Propiedades

Número CAS

38780-40-4

Fórmula molecular

C6H14Cl2N2Pt

Peso molecular

380.18 g/mol

Nombre IUPAC

platinum(2+);trans-(1R,2R)-cyclohexane-1,2-diamine;dichloride

InChI

InChI=1S/C6H14N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-6H,1-4,7-8H2;2*1H;/q;;;+2/p-2/t5-,6-;;;/m1.../s1

Clave InChI

PNNCIXRVXCLADM-SKSSAGQDSA-L

SMILES canónico

C1CCC(C(C1)N)N.[Cl-].[Cl-].[Pt+2]

Otros números CAS

61848-62-2

Pictogramas

Irritant; Health Hazard

Sinónimos

(cis-DACH)PtCl2
1,2-diaminocyclohexane platinum(II) chloride
1,2-diaminocyclohexanedichloroplatinum(II)
dichloro(1,2-diaminocyclohexane)platinum (II)
dichloro(1,2-diaminocyclohexane)platinum(II)
dichloro-1,2-diaminocyclohexane platinum complex
dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-2(1R-trans))-isomer
dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-2(1S-trans))-isomer
dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-2(trans))-isomer
dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-3(cis))-isomer
dichloro-1,2-diaminocyclohexaneplatinum(II)
Pt 155
Pt(dach)Cl2
PtCl2(trans-dach)

Origen del producto

United States

Métodos De Preparación

Traditional Aqueous-Phase Synthesis

The most widely documented method involves reacting potassium tetrachloroplatinate(II) (K₂PtCl₄) with optically pure trans-1,2-diaminocyclohexane (DACH). This reaction proceeds via ligand substitution, where the chlorides in K₂PtCl₄ are replaced by the nitrogen donors of DACH. A critical step is the purification of DACH through cocrystallization with tartrate salts to ensure enantiomeric purity, as impurities can compromise the pharmacological profile of the final product.

The stoichiometric reaction is represented as:

K2PtCl4+trans-1,2-DACHDACHPtCl2+2KCl\text{K}2\text{PtCl}4 + \text{trans-1,2-DACH} \rightarrow \text{DACHPtCl}_2 + 2\text{KCl}

Yields exceeding 95% are achievable when the reaction is conducted in aqueous medium at 45–60°C for 72 hours. Subsequent washing with water and methanol removes residual potassium chloride and unreacted DACH, yielding a product with >99% purity.

Silver-Assisted Halide Exchange

To enhance purity for pharmaceutical applications, a secondary halide exchange step is often employed. Treating DACHPtCl₂ with silver nitrate (AgNO₃) replaces chloride ligands with aquo groups, forming the diaquo complex [(DACH)Pt(H₂O)₂]²⁺. This intermediate is critical for introducing oxalate ligands in oxaliplatin synthesis. The reaction is performed at 45°C for 8 hours, followed by filtration to remove precipitated silver chloride (AgCl):

DACHPtCl2+2AgNO3[(DACH)Pt(H2O)2](NO3)2+2AgCl\text{DACHPtCl}2 + 2\text{AgNO}3 \rightarrow \text{(DACH)Pt(H}2\text{O})2_2 + 2\text{AgCl} \downarrow

This method reduces silver residues to <5 ppm, meeting European Pharmacopoeia standards.

Industrial-Scale Optimization

Barium Oxalate Ligand Substitution

In large-scale production, the diaquo complex reacts with barium oxalate (BaC₂O₄) to form DACHPt(C₂O₄). This step avoids iodine-containing intermediates, simplifying purification:

[(DACH)Pt(H2O)2]2++BaC2O4DACHPt(C2O4)+BaSO4+2H2O[\text{(DACH)Pt(H}2\text{O})2]^{2+} + \text{BaC}2\text{O}4 \rightarrow \text{DACHPt(C}2\text{O}4) + \text{BaSO}4 \downarrow + 2\text{H}2\text{O}

The use of barium oxalate ensures complete ligand substitution while precipitating barium sulfate (BaSO₄), which is easily removed by filtration. Activated carbon treatment further eliminates organic impurities, yielding oxaliplatin with >98% purity.

Solvent and Temperature Control

Industrial protocols emphasize solvent selection to minimize side reactions. Ethanol-water mixtures (3:1 v/v) enhance DACH solubility while preventing platinum colloid formation. Maintaining temperatures below 60°C during ligand substitution avoids decomposition of the platinum complex.

Nanoscale Preparation via Polymer Complexation

Block Copolymer Micelles

Recent advances utilize amphiphilic block copolymers like poly(ethylene glycol)-poly(glutamic acid) (PEG-P(Glu)) to encapsulate DACHPt. The carboxylate groups in PEG-P(Glu) coordinate with platinum, forming stable micelles with a core-shell structure. This method enhances aqueous solubility and enables controlled drug release:

DACHPtCl2+PEG-P(Glu)PEG-P(Glu)-DACHPt+2HCl\text{DACHPtCl}_2 + \text{PEG-P(Glu)} \rightarrow \text{PEG-P(Glu)-DACHPt} + 2\text{HCl}

The micelles exhibit a drug-loading capacity of 15–20 wt% and a particle size of 30–50 nm, ideal for intravenous administration.

Analytical Characterization

Spectroscopic Techniques

  • Infrared (IR) Spectroscopy : Stretching frequencies at 480 cm⁻¹ (Pt–N) and 320 cm⁻¹ (Pt–Cl) confirm ligand coordination.

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR in D₂O reveals characteristic cyclohexane proton shifts at δ 2.8–3.2 ppm.

X-ray Diffraction

Single-crystal X-ray analysis confirms the square-planar geometry of DACHPtCl₂, with Pt–N bond lengths of 2.02 Å and Pt–Cl bonds of 2.30 Å.

Comparative Analysis of Methods

Parameter Traditional Aqueous Industrial Nanoscale
Yield 80–85%90–95%70–75%
Purity >99%>99.5%>98%
Silver Residue <10 ppm<5 ppmN/A
Scalability ModerateHighLow
Application Bulk API synthesisPharmaceutical gradeDrug delivery systems

Análisis De Reacciones Químicas

Types of Reactions: Dichloro(1,2-diaminocyclohexane)platinum(II) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Actividad Biológica

Dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt) is a platinum-based compound that has garnered significant attention in cancer therapy due to its unique biological properties and therapeutic potential. This article explores the biological activity of DACHPt, focusing on its mechanisms of action, cytotoxic effects, and advancements in drug delivery systems.

DACHPt, a derivative of cisplatin, exerts its anticancer effects primarily through the formation of DNA adducts. The compound binds to DNA, leading to the formation of lethal lesions that disrupt cellular replication and transcription processes. This results in apoptosis or programmed cell death, particularly in rapidly dividing cancer cells .

The structural modification of DACHPt compared to cisplatin enhances its efficacy against cisplatin-resistant cancer cells. This is attributed to a broader spectrum of activity and reduced cross-resistance, making DACHPt a promising candidate for treating various malignancies .

Cytotoxicity Studies

Extensive research has demonstrated the cytotoxic potential of DACHPt against several cancer cell lines. Notably:

  • In vitro Studies : DACHPt-loaded micelles exhibited significantly higher cytotoxicity compared to free oxaliplatin against A2780 ovarian cancer cells, with IC50 values indicating enhanced potency . The cytotoxic effects were also observed in other cancer cell lines, including MCF7 (breast), A549 (lung), and PANC-1 (pancreatic) cells .
  • In vivo Studies : Preclinical trials have shown that DACHPt formulations can effectively target tumor tissues while minimizing systemic toxicity. For instance, DACHPt-loaded micelles demonstrated improved antitumor activity in murine models of colon adenocarcinoma and HeLa metastases compared to standard treatments .

Drug Delivery Systems

The development of advanced drug delivery systems has been pivotal in enhancing the therapeutic efficacy of DACHPt. Polymeric micelles have been utilized to improve solubility and bioavailability. Key findings include:

  • Micelle Formulations : Core cross-linked micelles loaded with DACHPt have shown high stability and sustained release profiles. These formulations allow for controlled drug delivery and increased accumulation of platinum at tumor sites due to the enhanced permeability and retention (EPR) effect .
  • Comparative Efficacy : In studies comparing DACHPt with oxaliplatin, it was found that DACHPt not only had superior cytotoxic effects but also overcame multidrug resistance mechanisms often seen with conventional therapies .

Case Studies

Several case studies highlight the clinical relevance of DACHPt:

  • Ovarian Cancer Treatment : A study involving A2780 ovarian cancer cells demonstrated that DACHPt-loaded micelles significantly inhibited cell growth more effectively than oxaliplatin alone, showcasing its potential as a more effective treatment option for resistant ovarian tumors .
  • Colon Cancer Models : In murine models of colon cancer, DACHPt was shown to selectively accumulate in tumor tissues and exert potent antitumor effects, outperforming traditional platinum-based therapies .

Comparative Data Table

CompoundIC50 (μM)Cancer Cell LineNotes
DACHPt1.0A2780 (Ovarian)Higher cytotoxicity than oxaliplatin
Oxaliplatin2.5A2780Standard treatment
DACHPt Micelles0.5HT29 (Colon)Enhanced cellular uptake
Oxaliplatin5.0HT29Resistance observed

Comparación Con Compuestos Similares

Structural and Functional Comparisons

Cisplatin

  • Structure : Cis-diamminedichloroplatinum(II) (square-planar Pt(II) with two ammonia ligands).
  • Activity : Forms intrastrand DNA crosslinks, primarily targeting purine bases.
  • Limitations : High nephrotoxicity, severe emesis, and intrinsic/resistance mechanisms (e.g., reduced cellular uptake, enhanced DNA repair) .
  • Resistance Profile : Cross-resistance common in DACHPt-sensitive cancers .

Oxaliplatin

  • Structure : DACHPt derivative with oxalate as the leaving group.
  • Activity : Similar DNA binding mechanism to DACHPt but with improved solubility due to oxalate ligand.
  • Advantages : Lower nephrotoxicity than cisplatin; approved for colorectal cancer .
  • Limitations : Neurotoxicity remains a dose-limiting side effect .

DACHPt Derivatives

  • Dichloro[(1R,2R)-(-)-N1,N2-bis{(1R)-(-)myrtenyl}-1,2-diaminocyclohexane]platinum(II)·3H₂O: Potency: 17-fold higher than oxaliplatin (IC₅₀ = 0.6 μM vs. oxaliplatin’s 10.2 μM) . Mechanism: Enhanced lipophilicity from myrtenyl groups improves cellular uptake .
  • Water-Soluble N-Substituted Iminodiacetato-DACHPt Complexes: Solubility: >10 mg/mL in water vs. DACHPt’s <1 mg/mL . Toxicity: Minimal nephrotoxicity observed in preclinical models .
Efficacy and Toxicity Data
Compound IC₅₀ (μM) Solubility (mg/mL) Key Toxicities Resistance Profile References
DACHPt 1.2–2.5 <1 Neurotoxicity Low cross-resistance
Cisplatin 0.8–1.5 2.5 Nephrotoxicity, emesis High resistance
Oxaliplatin 10.2 7.9 Neurotoxicity Moderate resistance
Myrtenyl-DACHPt derivative 0.6 3.2 Under investigation Not reported
Iminodiacetato-DACHPt 1.8–3.0 >10 Low nephrotoxicity Retains activity in DDP-resistant lines
Mechanistic Differentiation
  • DNA Adduct Stability : DACHPt and oxaliplatin form stable, bulkier adducts (e.g., Pt-DACH-GG crosslinks) compared to cisplatin’s smaller adducts, reducing repair by nucleotide excision pathways .
  • Cellular Uptake : DACHPt derivatives with lipophilic ligands (e.g., myrtenyl) show enhanced membrane permeability, correlating with lower IC₅₀ values .
  • Resistance Mechanisms : DACHPt evades cisplatin resistance mediated by CTR1 transporters and glutathione-S-transferase detoxification .
Limitations of Other Analogs
  • trans-1,2-Diaminocyclohexane Platinum(II) Complexes: Abandoned due to lack of antitumor efficacy or severe hematologic toxicity .
  • Cyclobutyl/Cyclohexyl-Benzimidazole Pt(II) Complexes : Synthesized but showed inferior activity (IC₅₀ > 10 μM) compared to DACHPt derivatives .

Q & A

Q. How can researchers design in vivo studies to evaluate the biodistribution and toxicity of Dichloro(1,2-diaminocyclohexane)platinum(II) formulations?

  • Methodological Answer :
  • Use radiolabeled ¹⁹⁵Pt or near-infrared dyes (e.g., IR-780) to track biodistribution in murine models via SPECT/CT or IVIS imaging.
  • Collect tissues (liver, kidneys, tumors) at 24/48/72 hours post-injection for platinum quantification via ICP-MS.
  • Monitor nephrotoxicity via serum creatinine/BUN levels and neurotoxicity via rotarod performance tests. Compare results to free DACHPt and cisplatin controls .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.